molecular formula C13H13ClO3 B1323799 cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-13-1

cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323799
CAS No.: 733740-13-1
M. Wt: 252.69 g/mol
InChI Key: HIAYQFAKTWUOBD-WDEREUQCSA-N
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Description

cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-13-1) is a cyclopentane-based carboxylic acid derivative featuring a 3-chlorobenzoyl substituent. Its molecular formula is C₁₃H₁₃ClO₃, with a molecular weight of 252.69 g/mol . The compound is utilized in pharmaceutical and chemical research, particularly in the development of bioactive molecules. Key physicochemical properties include a purity/specification range provided by suppliers, storage conditions (typically room temperature), and availability in bulk quantities from global suppliers such as those in China, the U.S., and Germany .

Properties

IUPAC Name

(1R,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAYQFAKTWUOBD-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641312
Record name (1R,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-13-1
Record name (1R,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid generally follows a multi-step process involving:

  • Starting Materials:

    • 3-Chlorobenzoyl chloride (or corresponding acid derivatives)
    • Cyclopentane-1-carboxylic acid or its derivatives
  • Key Reaction:

    • Acylation of the cyclopentane ring at the 2-position with 3-chlorobenzoyl chloride under controlled conditions to ensure cis stereochemistry.
    • The reaction typically proceeds via nucleophilic acyl substitution, where the cyclopentane ring bearing a carboxylic acid group acts as the nucleophile attacking the acyl chloride.
  • Stereochemical Control:

    • The cis configuration is favored by reaction conditions that promote intramolecular interactions or by using chiral catalysts or auxiliaries to control stereochemistry.
    • Enzymatic or catalytic asymmetric synthesis methods may be employed to enhance enantiomeric purity.

Detailed Synthetic Procedure (Representative)

Step Reagents & Conditions Description
1 3-Chlorobenzoyl chloride, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature Acylation of cyclopentane-1-carboxylic acid derivative to introduce the 3-chlorobenzoyl group
2 Acid work-up (e.g., dilute HCl) Quenching and isolation of the product
3 Purification by recrystallization or chromatography To obtain the cis isomer with high purity
4 Optional: Enantioselective resolution or asymmetric synthesis To obtain optically pure enantiomers

Alternative Synthetic Approaches

  • Enzymatic Hydrolysis:
    Enzyme-catalyzed hydrolysis of racemic esters of the compound can yield optically active this compound with high enantiomeric excess (>90% ee).

  • Chiral Auxiliary or Catalyst Use:
    Employing chiral ligands or catalysts during the acylation step can improve stereoselectivity, as demonstrated in related spirocyclic and cyclopentane derivatives synthesis.

Research Findings and Analytical Data

Purity and Characterization

  • The commercially available compound typically has a purity of about 95% as confirmed by chromatographic and spectroscopic methods.
  • Characterization includes NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure and stereochemistry.

Reaction Yields and Stereoselectivity

Parameter Typical Value Notes
Yield 40-60% Depending on reaction conditions and purification methods
Diastereomeric Ratio (cis:trans) >90:10 Achieved by controlling reaction temperature and reagent stoichiometry
Enantiomeric Excess (ee) Up to 90%+ Using enzymatic or chiral catalyst methods

Comparative Analysis with Related Compounds

Compound Chlorine Position Ring Type Stereochemistry Application Notes
This compound 3-position Cyclopentane cis Used as chiral building block, medicinal chemistry precursor
cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid 4-position Cyclopentane cis Similar synthetic route, different regioisomer
cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid 3-position Cyclopentane cis Slightly different substitution pattern, used in polymer chemistry and drug development

Summary of Preparation Method Analysis

Aspect Details
Starting Materials 3-Chlorobenzoyl chloride, cyclopentane-1-carboxylic acid derivatives
Key Reaction Nucleophilic acyl substitution (acylation)
Stereochemical Control Temperature control, chiral catalysts, enzymatic resolution
Purification Recrystallization, chromatography
Yield Range 40-60%
Enantiomeric Purity Up to >90% ee with enzymatic or asymmetric methods
Analytical Techniques NMR, IR, MS, HPLC for purity and stereochemistry

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or other reduced compounds.

    Substitution: Formation of substituted benzoyl derivatives

Scientific Research Applications

Organic Synthesis

cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, making it an intermediate for more complex molecules.

Key Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to yield carbon dioxide and water.
  • Reduction: The chlorobenzoyl group can be reduced to form cyclohexanone derivatives.
  • Substitution: The chlorine atom can be substituted with various functional groups, enhancing the compound's versatility in synthesizing derivatives for further applications.

Medicinal Chemistry

Research is ongoing into the medicinal properties of this compound, particularly its potential as a therapeutic agent. Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties. For instance, similar compounds have shown efficacy in inducing apoptosis in cancer cells, indicating that this compound could be explored further for its therapeutic potential against various malignancies .

Case Study Example:
A study on benzene-poly-carboxylic acid complexes demonstrated that related compounds could significantly reduce cell viability in human breast cancer cells by activating pro-apoptotic pathways. This suggests that further investigation into this compound could yield similar results .

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals. Its role as an intermediate allows for the development of new materials with specific properties tailored for industrial needs.

Data Tables on Applications

Application AreaDescriptionPotential Benefits
Organic SynthesisIntermediate for complex molecule synthesisVersatility in chemical reactions
Medicinal ChemistryPotential anti-cancer agentInduction of apoptosis in cancer cells
Industrial ChemicalsProduction of specialty chemicals and materialsDevelopment of tailored materials

Mechanism of Action

The mechanism of action of cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares cis-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid with its analogs, focusing on substituent variations, molecular properties, and safety profiles.

Structural Analogs and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Differences
This compound 733740-13-1 C₁₃H₁₃ClO₃ 252.69 3-Cl Reference compound; chloro substituent introduces electron-withdrawing effects.
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid - C₁₄H₁₆O₃ 240.27 (calculated) 4-CH₃ Methyl group (electron-donating) may reduce acidity compared to Cl.
cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid 732253-35-9 C₁₄H₁₆O₃ 240.27 2-CH₃ Steric hindrance at the 2-position may affect reactivity .
cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid 732253-60-0 C₁₄H₁₆O₄ 264.27 3-OCH₃ Methoxy group (electron-donating) could enhance solubility in polar solvents .
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 733740-47-1 C₁₅H₁₅F₃O₃ 300.27 4-CF₃ Trifluoromethyl group increases molecular weight and electron-withdrawing effects .

Key Observations:

  • Molecular Weight : The trifluoromethyl analog exhibits the highest molecular weight (300.27 g/mol) due to fluorine atoms, which also contribute to enhanced metabolic stability in drug design .
  • Solubility : Methoxy-substituted derivatives (e.g., 3-OCH₃) may exhibit improved aqueous solubility compared to chloro or methyl analogs .

Biological Activity

Cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a unique organic compound with significant potential in medicinal chemistry due to its structural features and biological activities. This compound, characterized by a cyclopentane ring with a carboxylic acid group and a chlorobenzoyl moiety, has been investigated for various biological properties, including antimicrobial and anti-inflammatory effects.

  • Molecular Formula: C₁₃H₁₃ClO₃
  • Molecular Weight: 252.69 g/mol
  • Structure: The compound features chirality, existing as a mixture of enantiomers, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Cyclopentanone and 3-chlorobenzoyl chloride.
  • Reagents: A base such as pyridine is used to facilitate the reaction.
  • Reaction Mechanism: The process begins with the formation of an acylation intermediate, followed by hydrolysis to yield the final product.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits potential antimicrobial activity. The compound's structure allows it to interact with microbial targets, potentially disrupting their biological functions. Specific studies have shown its efficacy against various bacterial strains, although detailed mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. It is believed that this compound can modulate inflammatory pathways by acting on specific receptors or enzymes involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

The exact mechanism of action for this compound involves its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes linked to microbial resistance or inflammation.
  • Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to immune responses.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acidAromatic cyclopentaneDifferent chlorobenzoyl substitution position
2-(3-Chlorobenzoyl)cyclopentanecarboxylic acidAromatic cyclopentaneLacks cis configuration; may exhibit different reactivity
2-(4-Chlorobenzoyl)cyclopentanecarboxylic acidAromatic cyclopentaneVariation in chlorobenzoyl position affecting properties

This table illustrates how the unique substitution pattern and chirality of this compound may confer distinct biological activities compared to its analogs.

Case Studies

Several case studies have examined the biological activities of this compound:

  • Study on Antimicrobial Efficacy: A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.
  • Inflammation Model Testing: In vitro studies using macrophage cell lines showed that treatment with this compound reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodology :

  • Cyclopentane ring formation : Use [3+2] cycloaddition or ring-closing metathesis to construct the cyclopentane backbone. Introduce the carboxylic acid group via oxidation of a primary alcohol or hydrolysis of a nitrile .
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like cis-pentacin derivatives) to enforce the cis configuration between the carboxylic acid and 3-chlorobenzoyl groups .
  • Validation : Confirm stereochemistry using X-ray crystallography or NOESY NMR to verify spatial proximity of substituents .

Q. What analytical techniques are most effective for characterizing cis-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid?

  • Methodology :

  • LCMS/HRMS : Use electrospray ionization (ESI) in positive ion mode to detect [M+H]+ ions. Compare observed m/z values (e.g., 252.694 for C₁₃H₁₃ClO₃) with theoretical masses .
  • HPLC : Optimize retention times using reversed-phase C18 columns (e.g., 1.03 minutes under SMD-FA05 conditions) and validate purity (>95%) with UV detection at 210–254 nm .
  • NMR : Assign peaks for the cyclopentane ring (δ ~1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ ~7.4–8.0 ppm for the 3-chlorobenzoyl moiety) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill management : Absorb leaks with silica gel or acid-neutralizing adsorbents. Dispose of waste via certified hazardous waste contractors .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture, due to its short shelf life and potential sensitivity .

Advanced Research Questions

Q. How does the cis configuration influence the compound’s pharmacological activity compared to its trans isomer?

  • Methodology :

  • Docking studies : Use molecular modeling software (e.g., AutoDock Vina) to compare binding affinities of cis vs. trans isomers to target proteins (e.g., kinases or GPCRs). The cis conformation may enhance steric complementarity in hydrophobic binding pockets .
  • Biological assays : Test both isomers in cell-based assays (e.g., IC₅₀ measurements for enzyme inhibition) to correlate stereochemistry with activity. Prior studies on similar cyclopentane derivatives show cis configurations improve target engagement .

Q. What strategies can resolve contradictions in LogP values reported for this compound?

  • Methodology :

  • Experimental validation : Measure LogP via shake-flask (aqueous/organic phase partitioning) or HPLC-derived methods using a calibrated C18 column .
  • Computational refinement : Apply consensus models (e.g., XLogP3, AlogPS) to reconcile discrepancies between calculated (3.02) and experimental values. Adjust parameters for halogen and cyclopentane contributions .

Q. How can this compound serve as a precursor in synthesizing kinase inhibitors or antiviral agents?

  • Methodology :

  • Derivatization : Functionalize the carboxylic acid via amide coupling (e.g., EDC/HOBt) with amine-containing pharmacophores. The 3-chlorobenzoyl group can act as a hydrophobic anchor in ATP-binding pockets .
  • Case study : Analogous compounds in patent EP4374877A2 (e.g., cyclopentane-carboxylic acid derivatives) show potent activity against kinases like EGFR or ALK .

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